Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate

Lipophilicity Drug Design SAR

Sourcing isoindolinone scaffolds with a defined quaternary stereocenter often limits synthetic strategy. This compound (CAS 1613215-56-7) provides the C1-methyl quaternary center essential for enantioselective lead optimization. • Retains stereochemical integrity throughout synthesis; distinct from des-methyl analog (CAS 20361-10-8): LogP ~1.4 vs. 1.3, MW 219.24 vs. 205.21 g/mol. • Direct precursor to Kv1.5-blocking carboxamides (WO2008008022A1) via ester hydrolysis/amidation. • Supplied at 98% purity; inquire for bulk quantities and immediate global dispatch.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B13064004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-3-oxoisoindoline-1-carboxylate
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(C2=CC=CC=C2C(=O)N1)C
InChIInChI=1S/C12H13NO3/c1-3-16-11(15)12(2)9-7-5-4-6-8(9)10(14)13-12/h4-7H,3H2,1-2H3,(H,13,14)
InChIKeyMLFGQTPVSGIFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate Specifications


Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate (CAS 1613215-56-7) is a synthetic isoindolinone derivative bearing a quaternary C1 center with both a methyl substituent and an ethyl carboxylate ester. Its molecular formula is C12H13NO3 with a molecular weight of 219.24 g/mol . The compound belongs to the 3-oxoisoindoline class, a scaffold recognized in medicinal chemistry for its presence in bioactive molecules targeting ion channels, acetylcholinesterase, and aggrecanases [1]. The C1-methyl group distinguishes it from the more common unsubstituted analog ethyl 3-oxoisoindoline-1-carboxylate (CAS 20361-10-8), introducing a stereogenic center that can be exploited in enantioselective synthesis pathways [2].

Irreplaceability of Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate


Isoindolinone derivatives with differing substitution patterns exhibit divergent properties that preclude simple interchange. The presence or absence of a C1-methyl group alters lipophilicity (LogP), metabolic stability, and conformational preferences [1]. In the oxoisoindoline aggrecanase inhibitor series, even minor structural changes—such as carboxylate versus hydroxamate zinc-binding groups or N-substituent variation—shifted ADAMTS-5 inhibitory potency from submicromolar to micromolar ranges [2]. For procurement decisions, selecting an analog lacking the C1-methyl (e.g., CAS 20361-10-8) forfeits the quaternary center, which eliminates the potential for enantioselective synthesis and alters physicochemical parameters including LogP (1.3 vs. ~1.4) and molecular weight (205.21 vs. 219.24 g/mol) . These differences directly impact downstream synthetic diversification, biological target engagement profiles, and lead optimization trajectories.

Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate Differentiation Evidence


Lipophilicity Impact of C1-Methyl Substitution

The target compound’s C1-methyl group contributes to a calculated LogP of approximately 1.4, compared to LogP 1.3 (XLogP3) for the unsubstituted analog ethyl 3-oxoisoindoline-1-carboxylate (CAS 20361-10-8) [1][2]. This ΔLogP of ~0.1, while modest, is measurable and consistent with the addition of a methyl group. Higher lipophilicity can influence membrane permeability and non-specific protein binding in biological assays, directly affecting the compound's suitability for cell-based screening campaigns [3].

Lipophilicity Drug Design SAR

Molecular Weight Difference vs. Des-methyl Analog

The target compound (MW 219.24 g/mol) carries an additional 14.03 Da compared to ethyl 3-oxoisoindoline-1-carboxylate (MW 205.21 g/mol), attributable to the C1-methyl substitution . This difference is significant for medicinal chemistry workflows where molecular weight is a key parameter in lead-likeness assessments. The increase is within the typical range for 'magic methyl' modifications that have been shown to boost potency up to 590-fold in specific target contexts, though no direct target-specific data exist for this compound [1].

Physicochemical Properties Lead Optimization Structure-Activity Relationship

Synthetic Route via Rh(III)-Catalyzed Cycloaddition

A Rh(III)-catalyzed formal oxidative [4+1] cycloaddition between benzohydroxamic acids and α-diazoesters provides a direct route to functionalized benzolactams including the target compound class, achieving yields up to 93% [1]. This catalytic method contrasts with alternative multi-step syntheses that may involve Ugi reactions or traditional condensation pathways, which can suffer from lower yields and more challenging purification [2]. The Rh(III) method offers specific advantages: the N-OAc amido directing group enables regioselective ortho-C–H functionalization, and the catalytic system tolerates diverse substituents (OMe, Me, NO2, CF3, Cl, Br) with yields ranging from 64–95% depending on the substrate [1].

Synthetic Methodology Catalysis Benzolactam Synthesis

Enantioselective Synthesis via C1-Quaternary Center

The C1-methyl group in the target compound creates a tetrasubstituted stereocenter, enabling asymmetric synthetic strategies. In contrast, ethyl 3-oxoisoindoline-1-carboxylate (CAS 20361-10-8) bears a hydrogen at C1, which is configurationally labile due to enolization, precluding isolation of stable single enantiomers . Recent work has demonstrated scalable enantioselective syntheses of 3-methylated isoindolinone analogs using organocatalytic methods, highlighting the value of quaternary centers in this scaffold for accessing enantioenriched compounds [1]. The target compound's C1-methyl thus provides a synthetic handle for chiral resolution or asymmetric synthesis that is absent in the des-methyl analog.

Enantioselective Synthesis Stereochemistry Medicinal Chemistry

Applications of Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate


Chiral Building Block for Drug Discovery

The C1-quaternary stereocenter makes this compound uniquely suited as a starting material for the synthesis of enantioenriched isoindolinone-based drug candidates. As demonstrated in the scalable enantioselective synthesis of 3-methylated pazinaclone analogs, methyl-bearing isoindolinones can be elaborated into biologically relevant compounds with defined stereochemistry [1]. The ethyl ester provides a convenient handle for further functionalization (hydrolysis, amidation, reduction). Procurement of this specific compound rather than the des-methyl analog ensures that the stereochemical information at C1 is retained throughout the synthetic sequence.

Antiarrhythmic Agent Intermediate

Patents disclose 3-oxoisoindoline-1-carboxamide derivatives as Kv1.5 blockers useful for treating cardiac arrhythmias [2]. Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate can serve as a direct precursor to these carboxamides via ester hydrolysis followed by amide coupling. The C1-methyl substitution is preserved in the final pharmacophore, and its presence may influence the conformational presentation of the carboxamide side chain to the ion channel binding site.

SAR Exploration for Aggrecanase Inhibitors

Oxoisoindoline derivatives have been systematically evaluated as ADAMTS-5 (aggrecanase-2) inhibitors, with IC(25) values in the micromolar range [3]. The target compound's C1-methyl and ethyl ester substituents offer distinct vectors for SAR exploration compared to previously reported oxoisoindoline analogs bearing different substitution patterns (e.g., N-benzyl, N-4-methoxybenzyl, or C1-aryl derivatives). Its predicted LogP of ~1.4 positions it in a favorable lipophilicity range for lead optimization.

Quaternary Carbon Methodology Development

The combination of a quaternary C1 center and an oxo group at C3 makes this compound a valuable test substrate for developing new catalytic methods for constructing all-carbon quaternary stereocenters. The Rh(III)-catalyzed [4+1] cycloaddition reported by Lam et al. (up to 93% yield) demonstrates the feasibility of direct catalytic access to this scaffold, and the compound can serve as a benchmarking standard for evaluating new C–H functionalization or cycloaddition methodologies [4].

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